molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

Homophthalic anhydride

Cat. No.: B1208506
CAS No.: 703-59-3
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
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Description

Homophthalic anhydride, also known as 1H-2-Benzopyran-1,3(4H)-dione, is an organic compound with the molecular formula C₉H₆O₃. It is a cyclic anhydride derived from homophthalic acid and is known for its reactivity and versatility in organic synthesis. The compound is characterized by its white crystalline appearance and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Homophthalic anhydride primarily targets compounds containing carbon-oxygen or carbon-nitrogen double bonds . It is widely used in organic synthesis, particularly in the synthesis of heterocyclic compounds .

Mode of Action

The mode of action of this compound involves the formation of a substituted or condensed pyrone or pyridone ring . This is achieved through reactions with compounds containing carbon-oxygen or carbon-nitrogen double bonds . The keto-enol tautomerisation in this compound is also a significant process, with the keto form being the most stable form in the ground state and the enol form being the most stable in the excited state .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of heterocyclic compounds . The compound undergoes keto-enol tautomerisation, a fundamental process in nature that helps explain various photophysical, photobiological, and photochemical changes occurring in different environments .

Result of Action

The result of this compound’s action is the formation of compounds with a substituted or condensed pyrone or pyridone ring . These compounds are significant in the synthesis of heterocyclic compounds . In addition, the keto-enol tautomerisation process in this compound indicates an excited state intramolecular proton transfer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the keto-enol tautomerisation process is affected by the electronic states of the compound . Furthermore, the synthesis of this compound involves heating with acetyl chloride or acetic anhydride , suggesting that temperature is a crucial factor in its action.

Biochemical Analysis

Biochemical Properties

Homophthalic anhydride plays a significant role in biochemical reactions due to its reactive anhydride functional group. This group readily undergoes nucleophilic addition reactions with biomolecules such as amino acids, peptides, and proteins. For instance, this compound can react with lysine residues in proteins, forming stable amide bonds. This interaction can alter the protein’s structure and function, potentially affecting enzymatic activity and protein-protein interactions .

Cellular Effects

This compound influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By altering the activity of these enzymes, this compound can impact the cellular redox state and influence cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent adducts with nucleophilic amino acid residues in proteins, leading to changes in protein conformation and function. Additionally, this compound can inhibit or activate enzymes by modifying their active sites. For example, it can inhibit the activity of proteases by forming covalent bonds with catalytic residues, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of water, forming homophthalic acid. This hydrolysis can affect its reactivity and interactions with biomolecules. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the excessive covalent modification of cellular proteins and disruption of critical biochemical pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by hydrolysis to form homophthalic acid, which can further participate in metabolic reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can be influenced by its chemical properties, such as lipophilicity and reactivity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can localize to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and quality control. Additionally, this compound can be found in the nucleus, where it may influence gene expression by modifying transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homophthalic anhydride can be synthesized from homophthalic acid. One common method involves the dehydration of homophthalic acid using acetic anhydride. The reaction is typically carried out under reflux conditions for about two hours. The resulting mixture is then cooled, and the solid this compound is collected by filtration .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of indene using potassium dichromate and sulfuric acid. The process includes several steps such as the addition of indene to a warm solution of potassium dichromate and sulfuric acid, followed by cooling and crystallization to obtain homophthalic acid. The acid is then converted to its anhydride form by heating with acetic anhydride .

Chemical Reactions Analysis

Types of Reactions: Homophthalic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form homophthalic acid.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde forms.

    Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate and sulfuric acid are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products:

Scientific Research Applications

Homophthalic anhydride has several applications in scientific research:

Comparison with Similar Compounds

Homophthalic anhydride stands out due to its unique reactivity and versatility in forming various heterocyclic compounds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHSBAVQPIRVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220569
Record name Homophthalic acid anhydride
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-59-3
Record name Homophthalic anhydride
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Record name Homophthalic acid anhydride
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Record name 1,3-Isochromandione
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Record name Homophthalic acid anhydride
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Record name Benzoglutaric anhydride
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Record name HOMOPHTHALIC ACID ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A solution of homophthalic anhydride (324 mg, 2 mmoles) and triethylamine (0.021 ml, 0.15 mmoles) is prepared in DMF (5 ml) and added to each packet. After heating at 80° C. for 16 hrs the packets are then washed with DMF (3×30 ml) and DCM (3×30 ml).
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Placed in a 20 ml bottle were one of the small (0.241 g of mixed amino acid resin) tea-bags and one of the control (18 micromoles of glycine) tea-bags. The two tea-bags were treated with a solution of benzaldehyde (0.508 ml, 5 mmoles) and anhydrous trimethylorthoformate (1.094 ml, 10 mmoles) in anhydrous DMF (9 ml). After shaking for 3 hrs the packet was washed with anhydrous DMF (3×8 ml). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 ml, 0.3 mmoles) was prepared in chloroform (10 ml) and added to the tea-bag. After shaking at room temperature for 15.5 hrs the packet was washed with DMF (6×30 ml) and DCM (4×30 ml) and dried at room temperature. The remaining 37 tea-bags of mixed resin were each paired with one glycine control tea-bag and reacted as above in 37 separate reactions with the following aldehydes: 1, 4-benzodioxan-6-carboxaldehyde, 1-methylindole-3-carboxaldehyde, 2,3-difluorobenzaldehyde, 2-bromobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 2-furaldehyde, 2-imidazolecarboxaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, 2-thiophenecarboxaldehyde, 3,4-dichlorobenzaldehyde, 3,5-bis(trifluoromethyl)benzaldehyde, 3,5-dihydroxybenzaldehyde, 3,5-dimethoxybenzaldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, 3-(4-methoxyphenoxy)benzaldehyde, 3-furaldehyde, 3-hydroxybenzaldehyde, 3-methyl-4-methoxybenzaldehyde, 3-methylbenzaldehyde, 3-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 4-(3-dimethylaminopropoxy)benzaldehyde, 4-(dimethylamino)benzaldehyde, 4-(methylthio)benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 4-biphenylcarboxaldehyde, 4-bromo-2-thiophenecarboxaldehyde, 4-cyanobenzaldehyde, 4-methoxy-1-naphthaldehyde, 4-nitrobenzaldehyde, 4-pyridinecarboxaldehyde,5-(hydroxymethyl)-2-furaldehyde, 5-bromo-4-hydroxy-3-methoxybenzaldehyde, 5-nitro-2-furaldehyde and 6-methyl-2-pyridine-carboxaldehyde. The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin was reacted with 3,5-dimethoxybenzaldehyde in the same manner, but on a five times larger scale of all reagents and solvents and with no control tea-bag.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
[Compound]
Name
amino acid
Quantity
0.241 g
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
18 μmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The teabag containing glycine on resin was placed in a 20 mL bottle and treated with a solution of benzaldehyde (0.508 mL, 5 mmoles) and anhydrous trimethylorthoformate (1.094 mL, 10 mmoles) in anhydrous DMF (9 mL). After shaking for 3 hours, the packet was washed with anhydrous DMF (3×8 mL). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 mL, 0.3 mmoles) was prepared in DMF (10 mL) and added to the teabag. After shaking at room temperature for 16 hours the packet was washed with DMF (6×30 mL) and DCM (4×30 mL) and dried at room temperature.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2 g (11.1 mmol) of homophthalic acid was dissolved in 30 ml toluene, and 1.6 ml (16.7 mmol) of acetic anhydride was added. The mixture was heated to the reflux temperature and reacted for 0.5 h. Then, the reaction mixture was cooled to the room temperature and concentrated to dry in a reduced pressure to obtain 1.8 g of a product as a pale yellow solid with the yield of 100%. m.p. 140-142° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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